Product packaging for Ethyl viologen diperchlorate(Cat. No.:CAS No. 36305-51-8)

Ethyl viologen diperchlorate

Cat. No.: B026832
CAS No.: 36305-51-8
M. Wt: 413.2 g/mol
InChI Key: HTNDMKDAPWJPEX-UHFFFAOYSA-L
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Description

Overview of Bipyridinium-Based Ionic Compounds

Bipyridinium compounds, often referred to as viologens, are a class of organic compounds derived from 4,4'-bipyridine (B149096). ontosight.aiontosight.ai These compounds are characterized by a structure containing two pyridine (B92270) rings linked together. ontosight.ai Their most defining feature is their ability to undergo reversible redox reactions, which makes them highly valuable in electrochemical applications. ontosight.ai This redox activity allows them to act as electron acceptors and donors, a property that is central to their use in various technologies.

Bipyridinium salts have been investigated for their potential in a range of applications, including:

Electrochemistry: Their electroactive nature makes them suitable for use in electrochemical cells and studies. ontosight.ai

Energy Storage: They are explored as components in batteries and supercapacitors. ontosight.aichemimpex.comrsc.org

Organic Photovoltaics: They can enhance charge separation and improve the efficiency of solar cells. chemimpex.com

Supramolecular Chemistry: Their structure lends itself to the construction of complex molecular assemblies. ontosight.ai

The versatility of bipyridinium compounds stems from the ability to modify their properties by changing the substituent groups attached to the nitrogen atoms of the bipyridine core and by varying the counter-anions. nih.govacs.org This tunability allows for the synthesis of a wide array of bipyridinium-based ionic liquids and salts with tailored characteristics. cas.cnresearchgate.net

Contextualizing Ethyl Viologen Diperchlorate within Viologen Chemistry

This compound, with the chemical name 1,1'-diethyl-4,4'-bipyridinium (B1609009) diperchlorate, is a specific and well-studied example of a viologen. chemimpex.com It consists of a 1,1'-diethyl-4,4'-bipyridinium dication (EV²⁺) and two perchlorate (B79767) (ClO₄⁻) anions. The synthesis of this compound typically involves the quaternization of 4,4'-bipyridine with ethyl iodide, followed by an anion exchange with a perchlorate source, such as sodium perchlorate.

Viologens, as a class, are known for their ability to exist in three reversible redox states: a dication (V²⁺), a radical cation (V•⁺), and a neutral form (V). nih.gov The transition between these states is accompanied by a distinct color change, a phenomenon known as electrochromism. nih.gov In the case of this compound, the dication (EV²⁺) is colorless, while the radical cation (EV•⁺), formed upon reduction, is a vibrant blue/violet color. This reversible color change is a key property that has driven much of the research into this compound.

Significance of Research on this compound

The research interest in this compound is primarily due to its pronounced electrochromic behavior and its potential applications in various technologies. chemimpex.comnih.gov Its ability to switch between a transparent and a colored state under an applied voltage makes it a prime candidate for use in:

Electrochromic Devices (ECDs): These include smart windows that can control the amount of light and heat passing through, anti-glare mirrors, and low-power displays. nih.gov The performance of these devices, such as their cycling stability, can be influenced by the formulation of the viologen-containing material.

Sensors: The redox properties of this compound enable its use in electrochemical sensors for the detection of various analytes. chemimpex.com

Energy Storage: It has been explored as a material for batteries and supercapacitors, where its reversible redox transformations are crucial for charge storage. chemimpex.comrsc.org In lithium batteries, for instance, this compound has been investigated as a cathode material. nih.gov

Material Science: Its unique properties are utilized in the synthesis of advanced materials like conductive polymers and nanocomposites. chemimpex.com

The choice of the perchlorate anion in this compound is significant as it enhances the compound's solubility in certain solvents and improves its electrochemical stability compared to other viologens with different counter-ions. This has facilitated its integration into various device architectures, including gel-based electrolytes.

Table 1: Properties of this compound

Property Value
IUPAC Name 1-ethyl-4-(1-ethylpyridin-1-ium-4-yl)pyridin-1-ium;diperchlorate nih.gov
Synonyms 1,1'-Diethyl-4,4'-bipyridinium diperchlorate chemimpex.com
CAS Number 36305-51-8 chemimpex.com
Molecular Formula C₁₄H₁₈Cl₂N₂O₈ chemimpex.com
Molecular Weight 413.21 g/mol chemimpex.com
Appearance White or off-white or light yellow powder or chunks chemimpex.com
Melting Point 270 °C (decomposes) chemimpex.comsigmaaldrich.com
Solubility in Water 2.5% sigmaaldrich.comsigmaaldrich.com

Table 2: Redox States of Ethyl Viologen

Redox State Chemical Formula Color
Dication EV²⁺ Colorless
Radical Cation EV•⁺ Blue/Violet
Neutral EV⁰ -

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H18Cl2N2O8 B026832 Ethyl viologen diperchlorate CAS No. 36305-51-8

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

1-ethyl-4-(1-ethylpyridin-1-ium-4-yl)pyridin-1-ium;diperchlorate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2.2ClHO4/c1-3-15-9-5-13(6-10-15)14-7-11-16(4-2)12-8-14;2*2-1(3,4)5/h5-12H,3-4H2,1-2H3;2*(H,2,3,4,5)/q+2;;/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTNDMKDAPWJPEX-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[N+]1=CC=C(C=C1)C2=CC=[N+](C=C2)CC.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18Cl2N2O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50583631
Record name 1,1'-Diethyl-4,4'-bipyridin-1-ium diperchlorate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50583631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

413.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36305-51-8
Record name 1,1'-Diethyl-4,4'-bipyridin-1-ium diperchlorate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50583631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl viologen diperchlorate
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Synthesis and Preparation Methodologies for Ethyl Viologen Diperchlorate

Quaternization of 4,4′-Bipyridine with Ethyl Iodide

The initial and crucial step in the synthesis of ethyl viologen diperchlorate is the quaternization of 4,4′-bipyridine. This reaction, a type of Menshutkin reaction, involves the alkylation of the nitrogen atoms in the 4,4′-bipyridine ring with ethyl iodide. academicstrive.com This process forms the dicationic viologen core, which is fundamental to the compound's electrochromic properties. mdpi.com

Reaction Conditions and Parameters

The success of the quaternization reaction is highly dependent on carefully controlled conditions. These parameters are optimized to ensure a high yield and purity of the resulting diethyl bipyridinium iodide intermediate.

To achieve complete diethylation of the 4,4′-bipyridine, a molar ratio of 1:2.2 of 4,4′-bipyridine to ethyl iodide is recommended. The slight excess of ethyl iodide helps to drive the reaction to completion, ensuring that both nitrogen atoms on the bipyridine ring are quaternized.

The choice of solvent plays a critical role in the quaternization process. Polar aprotic solvents are generally preferred for this type of reaction. academicstrive.com Anhydrous acetonitrile (B52724) is a standard and effective solvent, leading to high purity (99.1%) of the intermediate product. While other solvents like dimethylformamide (DMF) can increase the reaction rate, they may also introduce impurities, resulting in a lower purity of 94%. The use of ethanol (B145695) as a solvent has been shown to reduce the yield to 72% due to the incomplete dissolution of 4,4′-bipyridine.

Table 1: Effect of Different Solvents on Quaternization Reaction

SolventReaction TimePurityYield
Acetonitrile48 hours99.1%High
Dimethylformamide (DMF)24 hours94%-
Ethanol--72%

Data sourced from multiple studies to provide a comparative overview.

The quaternization reaction is typically carried out under reflux conditions. In anhydrous acetonitrile, the optimal temperature is 82°C (reflux) for a duration of 48 hours. To prevent potential oxidative degradation of the intermediates, it is beneficial to purge the reaction system with nitrogen. While higher temperatures can accelerate the reaction, they may also lead to the formation of undesired byproducts.

Isolation and Purification of Intermediates

Following the completion of the quaternization reaction, the resulting product, 1,1′-diethyl-4,4′-bipyridinium iodide, precipitates out of the solution. This intermediate is then isolated through vacuum filtration. To remove any unreacted starting materials, the precipitate is washed with diethyl ether.

Anion Exchange with Perchlorate (B79767)

The final step in the synthesis of this compound is the replacement of the iodide counterions with perchlorate ions. This anion exchange is a metathesis reaction and is crucial for enhancing the compound's solubility in polar aprotic solvents and improving its electrochemical stability. academicstrive.com

The process involves dissolving the 1,1′-diethyl-4,4′-bipyridinium iodide intermediate in deionized water. An excess of a perchlorate salt, such as sodium perchlorate, is then added to the solution. The mixture is stirred at an elevated temperature, typically around 60°C, for several hours to facilitate the exchange. The successful exchange is confirmed by the disappearance of iodide-specific peaks and the appearance of perchlorate vibrations in Fourier-transform infrared (FTIR) spectroscopy. The final product, this compound, precipitates as a white solid which can then be filtered and further purified by recrystallization, for instance from an ethanol/water mixture.

Metathesis Reaction Principles

The synthesis of this compound, also known as 1,1′-diethyl-4,4′-bipyridinium diperchlorate, fundamentally relies on a two-stage process. The initial step is the quaternization of 4,4′-bipyridine with an alkylating agent, typically ethyl iodide. This reaction creates the 1,1′-diethyl-4,4′-bipyridinium dication, with iodide ions as the counter-anions.

Following the quaternization, a metathesis reaction—also known as an anion exchange or salt metathesis—is employed. nobelprize.org This type of reaction involves the exchange of ions between two reacting species. In this specific synthesis, the iodide counterions (I⁻) in the intermediate compound are replaced with perchlorate ions (ClO₄⁻). This is typically achieved by introducing a perchlorate salt, such as sodium perchlorate (NaClO₄). The driving force for this exchange is often the precipitation of the less soluble salt, in this case, this compound, from the reaction medium. This anion exchange is crucial as it enhances the electrochemical stability and modifies the solubility of the final product, making it more suitable for applications in electrochromic devices.

Factors Influencing Anion Exchange Efficiency

One of the primary factors is the source of the perchlorate anion. Different perchlorate salts exhibit varying efficiencies in the exchange process. Research indicates that sodium perchlorate is highly effective, while other salts like ammonium (B1175870) perchlorate and lithium perchlorate can also be used, albeit with slightly lower efficiencies. The number of equivalents of the perchlorate salt used is also a key parameter; using a stoichiometric excess ensures the reaction is driven towards completion.

The duration of the ion exchange process is another consideration. While a sufficient reaction time is necessary for a complete exchange, extending it beyond an optimal point yields only marginal improvements in efficiency. For instance, increasing the exchange time from 6 to 8 hours may only provide a minimal increase in exchange efficiency, which could be outweighed by the risk of perchlorate decomposition, especially at higher temperatures. Spectroscopic analysis, such as Fourier-transform infrared (FTIR) spectroscopy, is used to confirm the completion of the exchange by observing the disappearance of iodide-specific peaks and the appearance of characteristic perchlorate vibrations.

The following table, based on available research data, illustrates the effect of different anion sources on exchange efficiency.

Table 1: Counterion Exchange Efficiency

Anion Source Equivalents Exchange Efficiency (%)
Sodium Perchlorate 2.5 99.8
Ammonium Perchlorate 3.0 98.2

Comparative Analysis of Synthesis Routes

Yield and Purity Considerations

The yield and purity of the intermediate, 1,1'-diethyl-4,4'-bipyridinium (B1609009) iodide, are directly impacted by the reaction conditions. Key variables include the solvent, reaction temperature, reaction time, and the molar ratio of reactants.

Solvent Effects: The choice of solvent is critical. Anhydrous acetonitrile is a standard and highly effective solvent, leading to high yields and purities (e.g., 91.2% yield and 99.1% purity). Alternative solvents can be used, but often with trade-offs. Ethanol, for example, results in lower yields (around 72%) because of the incomplete dissolution of the 4,4′-bipyridine starting material. While a solvent like dimethylformamide (DMF) can accelerate the reaction (reducing the time to 24 hours), it tends to introduce more impurities, lowering the final purity to about 94%.

Reaction Parameters: To ensure complete diethylation and maximize yield, a slight molar excess of ethyl iodide to 4,4′-bipyridine is used, with a ratio of 2.2:1 being effective. The reaction is typically conducted under reflux conditions at the boiling point of the solvent (e.g., 82°C for acetonitrile) for an extended period, such as 48 hours, to drive the reaction to completion.

The table below summarizes the impact of various parameters on the quaternization reaction.

Table 2: Factors Affecting Quaternization Yield and Purity

Parameter Value Yield (%) Purity (HPLC, %)
Molar Ratio (Bipyridine:EtI) 1:2.2 89.3 98.5
Solvent Acetonitrile 91.2 99.1
Ethanol 72.0 -
Dimethylformamide - 94.0
Temperature (°C) 82 (Reflux) 89.3 98.5

| Reaction Time (hr) | 48 | 91.2 | 99.1 |

Scalability of Synthetic Processes

Transitioning the synthesis of this compound from a laboratory setting to industrial-scale production requires significant modifications to optimize for efficiency, safety, and cost-effectiveness.

For large-scale operations, the quaternization step often moves from traditional batch reactors to continuous flow reactors. This approach allows for better control over reaction parameters, improved heat transfer, and can achieve high yields (e.g., 85%) on a larger scale (e.g., 10 kg/batch ).

Post-reaction processing is also adapted for scale. While vacuum filtration is suitable for lab-scale precipitate isolation, industrial processes may employ centrifugal washing to handle the much larger volumes of precipitate more efficiently. Similarly, to accelerate the removal of solvents during the anion exchange and purification stages, spray drying is often used in place of simple oven drying. These industrial methods are designed to enhance throughput, ensure consistent product quality, and handle the logistics of large-scale chemical manufacturing.

Redox Chemistry and Electrochemical Behavior of Ethyl Viologen Diperchlorate

Reversible Redox Reactions and States

Ethyl viologen diperchlorate (EV(ClO₄)₂) is characterized by its capacity to undergo reversible redox reactions, transitioning between three primary states: a dication, a radical cation, and a neutral form. nih.govrsc.org This behavior is central to its utility in various applications, particularly in electrochromic devices. chemimpex.com

Dicationic (EV²⁺) State

The most stable form of ethyl viologen is its dicationic state (EV²⁺). researchgate.net In this oxidized state, the compound is typically colorless. researchgate.net The dicationic form possesses a bipyridinium structure that enables it to function as an electron acceptor.

Radical Cation (EV•⁺) State

Upon a one-electron reduction, the dication (EV²⁺) is converted to the radical cation (EV•⁺). nih.gov This state is intensely colored, typically appearing blue or blue-violet, a characteristic attributed to the delocalization of the radical electron across the π-system of the bipyridyl rings. nih.govmdpi.com The radical cation exhibits strong absorption peaks at approximately 396 nm and 606 nm. The formation of this stable organic radical is a key feature of viologens. nih.gov In solution, these radical cations can dimerize to form "pimers," which can exist in parallel and perpendicular conformations. nih.gov

Neutral (EV⁰) State

A further one-electron reduction of the radical cation (EV•⁺) leads to the formation of the neutral species (EV⁰). nih.gov While the initial reduction to the radical cation is highly reversible, the second reduction to the neutral state can be less stable and may exhibit different coloration. nih.govmdpi.com

Electrochemical Characterization Techniques

The redox behavior of this compound is primarily investigated using electrochemical techniques.

Cyclic Voltammetry Analysis

Cyclic voltammetry (CV) is a principal technique for characterizing the electrochemical properties of this compound. mdpi.com This method allows for the study of the redox processes and the determination of the potentials at which they occur. mdpi.com

Cyclic voltammetry measurements reveal the formal reduction potentials for the two one-electron transfer steps. The first reduction from the dication to the radical cation (EV²⁺/EV•⁺) and the second reduction from the radical cation to the neutral species (EV•⁺/EV⁰) occur at distinct negative potentials. nih.gov These potentials can be influenced by the solvent and electrolyte system used. researchgate.net For instance, in one study, the redox potentials were reported to be approximately -0.45 V for the EV²⁺/EV•⁺ transition and -0.75 V for the EV•⁺/EV⁰ transition versus an Ag/AgCl reference electrode. Another study reported the normal potential for ethyl viologen at 30°C to be -0.449 volts, with an estimated accuracy of ±0.002 volt, referred to the normal hydrogen electrode. nih.govnih.gov In an electrochromic device also containing 1,1′-diethyl ferrocene (B1249389), the reduction of this compound was observed to occur at about 0.4 V. mdpi.comresearchgate.netnih.gov

Table 1: Redox Potentials of this compound

Redox Transition Reported Potential (V) Reference Electrode
EV²⁺/EV•⁺ -0.45 Ag/AgCl
EV•⁺/EV⁰ -0.75 Ag/AgCl
EV²⁺/EV•⁺ -0.449 Normal Hydrogen Electrode

Table 2: Compound Names Mentioned

Compound Name
This compound
1,1′-diethyl ferrocene
Methyl viologen
Benzyl (B1604629) viologen
Heptyl viologen
Phenyl viologen
Cyanophenyl viologen
Vinyl benzyl viologen
Poly(hexyl viologen)
Poly(butyl viologen)
Prussian blue
Hydroquinone (B1673460)
Ferrocene
Diquat
Di-octyl bis(4-pyridyl)biphenyl viologen
Viologen diacetic acid dichloride
Methyl viologen dichloride
Ethyl viologen dibromide
Methyl viologen iodide
Zinc nitrate (B79036) hexahydrate
1,3-benzenedicarboxylic acid
1,4-benzenedicarboxylic acid
1,3,5-benzenetricarboxylic acid
4,4′-biphenyldicarboxylic acid
Propylene (B89431) carbonate
Bisphenol A glycerolate (1 glycerol/phenol) diacrylate
Irgacure (dimethoxy-phenylacetophenon)
Lithium perchlorate (B79767)
Sodium amalgam
Dimethylformamide (DMF)
Acetonitrile (B52724)
Heptane
Water
Ethanol (B145695)
Poly(methyl methacrylate)
Poly(vinyl alcohol)
Poly(vinyl acetate)
Phenothiazine N‐propylsulfonate
4,4′-bipyridine
Correlation with Optical Changes

The redox chemistry of this compound is intrinsically linked to dramatic and reversible optical changes, a property known as electrochromism. The compound in its stable, oxidized dication state (EV²⁺) is colorless and does not absorb light in the visible spectrum. arxiv.org Upon the application of an electrical potential, the dication undergoes a one-electron reduction to form a radical cation (EV⁺•). arxiv.orgresearchgate.net This transformation is accompanied by a significant change in the molecule's optical properties, resulting in a distinct blue or violet color.

The appearance of this color is due to the strong absorption of light by the radical cation in the visible region of the electromagnetic spectrum. arxiv.org Research has identified two primary absorption peaks for the reduced EV⁺• species at approximately 396 nm and 606 nm. arxiv.org The intense absorption around 600 nm, corresponding to the orange-yellow part of the spectrum, is what causes the human eye to perceive the complementary color, blue. arxiv.org In-situ spectroscopic studies have confirmed that the color change is a direct result of the redox switching between the viologen dication and its radical cation form. arxiv.org

The correlation between the electrochemical state and optical transmittance is quantifiable. In electrochromic devices utilizing this compound, the degree of light transmission can be precisely controlled by the applied voltage. As the applied voltage increases, more of the colorless EV²⁺ is converted to the colored EV⁺•, leading to a decrease in transmittance. For instance, in a device containing a non-polymerized gel with this compound, transmittance can drop from as high as 90% to 0% at a wavelength of 550 nm as the voltage is increased from 0.5 V to 1.2 V. mdpi.com

Table 1: Optical Transmittance of an this compound-Based Electrochromic Device at Various Voltages. mdpi.com
Applied Voltage (V)Transmittance at 400 nm (%)Transmittance at 550 nm (%)Device State
<0.5~45%~90%Bleached (Transparent)
0.6~15%~60%Coloring Initiated
1.20%0%Colored (Opaque Blue)

Electron Transfer Mechanisms

The functional properties of this compound are governed by its ability to undergo facile and reversible electron transfer reactions. chemimpex.com This capability is rooted in the fundamental electronic structure of its 1,1'-diethyl-4,4'-bipyridinium (B1609009) core, which can readily accept and subsequently donate electrons. arxiv.org

Role of Bipyridinium Structure in Electron Stabilization

The bipyridinium structure is central to the compound's ability to stabilize its different redox states. The 4,4'-bipyridinium core consists of two pyridine (B92270) rings linked together, creating a planar, conjugated π-system. frontiersin.org This electronic conjugation allows for the delocalization of electrons across the molecule, which is a key factor in stabilizing the radical cation formed upon reduction. frontiersin.orgacs.org

In its initial dication (EV²⁺) form, the quaternized nitrogen atoms create a strong electron-withdrawing effect, making the molecule an excellent electron acceptor. acs.org When it accepts an electron, the resulting radical cation (EV⁺•) is stabilized through resonance, as the unpaired electron can be distributed over the entire bipyridinium system. frontiersin.org The nitrogen atoms in the structure play a direct role in accommodating and stabilizing the different oxidation states. Studies on extended bipyridinium systems have shown that the spin density in the radical cation can be localized on one of the pyridinium (B92312) centers, which, in contrast to charge delocalization, is a crucial aspect of its stability. acs.org This inherent stability of the radical cation is what allows for the high reversibility of the redox process.

Electron Accepting and Donating Capabilities

This compound functions primarily as an electron acceptor in its most stable dicationic (EV²⁺) state. arxiv.orgsigmaaldrich.combiocompare.com This dication readily undergoes a one-electron reduction to form the intensely colored and stable radical cation (EV⁺•). arxiv.orgresearchgate.net This is the primary electron-accepting step utilized in most of its electrochromic applications.

EV²⁺ (colorless) + e⁻ ⇌ EV⁺• (blue)

This reaction is highly reversible. arxiv.org The radical cation (EV⁺•), having accepted an electron, can then act as an electron donor to revert to the dication (EV²⁺) state, completing the redox cycle. arxiv.org This dual acceptor-donor capability is fundamental to its use in rechargeable systems like electrochromic devices and redox flow batteries. chemimpex.com

In many applications, this compound is paired with an electron-donating species in a redox couple. For example, it has been successfully used with 1,1′-diethyl ferrocene, where the ferrocene derivative is oxidized (donates an electron) and the ethyl viologen dication is reduced (accepts the electron). mdpi.comnih.gov Cyclic voltammetry has shown that this specific redox process occurs at approximately 0.4 V. mdpi.comnih.govresearchgate.net

While the first reduction is most prominent, viologens are capable of accepting a second electron to form a neutral (EV⁰) species, which is typically less stable. arxiv.orgfrontiersin.org This ability to undergo multiple electron transfers makes the bipyridinium family a subject of research for high-capacity energy storage. acs.orgresearchgate.net

Table 2: Redox States and Electron Transfer Roles of Ethyl Viologen
SpeciesChemical FormulaDescriptionPrimary Role
Ethyl Viologen DicationEV²⁺Stable, colorless oxidized form. researchgate.netElectron Acceptor arxiv.org
Ethyl Viologen Radical CationEV⁺•Stable, colored (blue) reduced form. researchgate.netElectron Donor (in reverse reaction)
Ethyl Viologen NeutralEV⁰Fully reduced form, formed by second electron transfer. arxiv.orgfrontiersin.org-

Spectroscopic Investigations of Ethyl Viologen Diperchlorate

Correlation between Spectroscopic Data and Electrochemical Behavior

The electrochromic properties of ethyl viologen diperchlorate are rooted in the reversible redox reactions it undergoes. Spectroscopic techniques are invaluable tools for observing these transformations in real-time, providing a direct link between the electrochemical state of the molecule and its optical properties. arxiv.orgresearchgate.netualberta.ca In-situ spectroscopic studies, where spectra are recorded while an electrical potential is applied, are particularly powerful for establishing a definitive correlation between the electrochemical processes and the resulting spectral changes. arxiv.orgresearchgate.netarxiv.org

The fundamental principle lies in the distinct spectral signatures of the different redox states of the ethyl viologen moiety. nih.gov The dication form (EV²⁺), which is stable in the absence of an applied potential, is colorless as it does not absorb light in the visible region. arxiv.orgnih.gov Upon electrochemical reduction, it accepts an electron to form the radical cation (EV•⁺), which is intensely colored and has a unique spectroscopic profile. arxiv.orgnih.gov This bias-induced redox switching is the cornerstone of its use in electrochromic devices. arxiv.org

UV-Visible Spectroscopy

UV-Visible (UV-Vis) absorption spectroscopy is a primary method for monitoring the electrochromic transition. The colorless dication (EV²⁺) state shows no significant absorbance in the visible spectrum. arxiv.org When a reduction potential is applied, the formation of the blue-colored radical cation (EV•⁺) is accompanied by the appearance of strong absorption bands in the visible and near-UV regions. nih.gov

Detailed research findings indicate that the radical cation exhibits two main absorption maxima. arxiv.org These peaks are consistently reported around 396 nm and 606-608 nm. arxiv.orgnih.gov The intensity of these absorption peaks is directly proportional to the concentration of the generated radical cation species, which in turn is controlled by the applied electrical bias. arxiv.org This relationship allows for the quantification of the electrochromic effect and the efficiency of the redox process. In some device configurations, the navy-blue color observed under bias is not due to increased transparency in the blue region but rather the suppression of transparency for complementary colors. arxiv.orgarxiv.org

Table 1: UV-Vis Absorption Data for Ethyl Viologen Redox States

Redox StateChemical FormulaAppearanceKey Absorption Maxima (λmax)Reference
DicationEV²⁺ColorlessNo absorption in the visible range arxiv.orgnih.gov
Radical CationEV•⁺Blue/Navy Blue~396 nm, ~606 nm arxiv.org

Raman Spectroscopy

In-situ Raman spectroscopy provides detailed molecular-level information about the structural changes that occur during the electrochemical reduction of this compound. arxiv.orgualberta.canih.gov By tracking the vibrational modes of the molecule, it is possible to identify the specific species present (EV²⁺ or EV•⁺) at the electrode surface under an applied potential. arxiv.orgualberta.ca

When the device is in its unbiased, transparent state, the Raman spectrum corresponds to that of the EV²⁺ dication. Upon applying a negative bias, new and distinct Raman peaks emerge and grow in intensity, confirming the formation of the EV•⁺ radical cation. arxiv.orgnih.gov For instance, studies have identified prominent peaks for the reduced species at approximately 1028 cm⁻¹ and 1528 cm⁻¹. arxiv.org More comprehensive analyses have reported a series of characteristic bands for the radical cation, allowing for a detailed structural confirmation of the reduced species. nih.gov The intensity of these new bands increases as the applied potential becomes more negative, indicating a higher concentration of the radical cation, which directly correlates with the deepening of the blue color observed visually and measured by UV-Vis spectroscopy. arxiv.org

Table 2: Characteristic Raman Peaks for Ethyl Viologen Radical Cation (EV•⁺)

Raman Shift (cm⁻¹)Vibrational Assignment (Tentative)Reference
661C-N-C and C-C-N bending modes nih.gov
797- nih.gov
1028Prominent peak for reduced viologen arxiv.orgnih.gov
1194N-(CH₂) bond vibration nih.gov
1246- nih.gov
1361- nih.gov
1529C-H bending and ring vibration arxiv.orgnih.gov
1658C-H ring vibration nih.gov

The combination of electrochemical measurements with UV-Vis and Raman spectroscopy provides a comprehensive understanding of the system. arxiv.orgmdpi.com Cyclic voltammetry can establish the reduction potentials (e.g., ~-0.4 V vs. Ag/AgCl for the EV²⁺/EV•⁺ couple), while spectroscopy confirms the identity of the chemical species produced at those potentials. mdpi.com This powerful correlation confirms that the observed color change is a direct result of the bias-induced redox switching between the dication and radical cation forms of ethyl viologen. arxiv.orgresearchgate.net

Research Applications in Electrochromic Devices Ecds

Electrochromic Performance Characterization

Coloration Efficiency Studies

Coloration efficiency (CE), a key metric for electrochromic performance, measures the change in optical density per unit of charge injected per unit area. Studies on ethyl viologen diperchlorate have shown that the device's composition significantly influences this parameter. In devices using a gel-based electrolyte, the concentration of the electrochromic mixture relative to the polymer matrix is critical. Research involving electrochromic gel mixtures with varying concentrations (55%, 60%, and 65%) demonstrated that the best coloration efficiency values were achieved with a polymerized electrochromic gel mixture at a 60% concentration (EM60). mdpi.comresearchgate.net

For context, other viologen-based systems have demonstrated a wide range of coloration efficiencies. For instance, a viologen-containing copolymer exhibited a CE of approximately 97 cm²/C at 625 nm, while a device integrating 2D-MXene with ethyl viologen reported a high CE of about 340 cm²/C. mdpi.comresearchgate.net

Table 1: Coloration Efficiency in this compound-Based Devices

Device CompositionReported Coloration Efficiency (CE)Reference
Polymerized Electrochromic Gel Mixture (60% concentration)Optimized performance among tested concentrations mdpi.comresearchgate.net
Ethyl Viologen Doped with 2D-MXene≈340 cm²/C researchgate.net

Switching Time and Response Kinetics

The switching time, or response kinetics, of an electrochromic device refers to the speed at which it can transition between its colored and bleached (transparent) states. This is a crucial factor for practical applications like auto-dimming mirrors and smart windows. For this compound-based devices, the choice of the anodic compound (the counter-electrode) has a profound impact on these kinetics.

Devices pairing this compound with hydroquinone (B1673460) are capable of rapid transitions, with full cycle times (coloring and bleaching) of approximately 30 seconds. researchgate.netbohrium.com In contrast, when ferrocene (B1249389) is used as the anodic compound, the devices transition more slowly, with a total cycle time of around 2 minutes. researchgate.netbohrium.com Further studies on polymerized gel systems have also quantified switching speeds, showing that a device with a polymerized EM60 gel could switch from off to on in about 4 seconds and from on to off in approximately 3 seconds. nih.gov

Table 2: Switching Times of this compound ECDs

Anodic Compound/SystemTotal Cycle Time (Coloring + Bleaching)Reference
Hydroquinone~30 seconds researchgate.netbohrium.com
Ferrocene~2 minutes researchgate.netbohrium.com
Polymerized EM60 Gel~7 seconds (4s ON / 3s OFF) nih.gov

Cycling Stability and Lifetime

The operational lifetime and stability of an electrochromic device are determined by its ability to withstand numerous coloring and bleaching cycles without significant degradation in performance. The long-term durability of this compound devices is, like other performance metrics, heavily dependent on the chosen redox couple.

Research highlights a clear trade-off between switching speed and lifetime. While devices using hydroquinone switch quickly, they also tend to fail relatively early, typically before completing 3000 cycles. researchgate.netbohrium.com Conversely, devices that use ferrocene as the anodic compound demonstrate far superior cycling stability. These slower-switching devices have been shown to survive beyond 10,000 cycles, indicating greater robustness for long-term applications. researchgate.netbohrium.com The polymerization of the gel electrolyte also plays a role in enhancing device life; a polymerized system was reported to be stable for up to 2000 cycles with no significant change in transmittance. mdpi.com The dimerization of the radical cation state is a known factor that can reduce the reversibility of viologens and negatively impact the stability of the device. researchgate.net

Table 3: Cycling Lifetime of this compound ECDs

Anodic Compound/SystemObserved LifetimeReference
HydroquinoneFailure typically before 3,000 cycles researchgate.netbohrium.com
FerroceneSurvives beyond 10,000 cycles researchgate.netbohrium.com
Polymerized Gel System (EM60)Stable up to 2,000 cycles mdpi.com

Advanced Electrochromic Device Architectures

The versatility of this compound allows for its incorporation into advanced device designs that offer enhanced functionality beyond simple two-state (colored/transparent) switching.

Tristate Electrochromic Devices

Viologen compounds are capable of existing in three distinct redox states: a dication (V²⁺), a radical cation (V⁺•), and a neutral species (V⁰). rsc.org These states correspond to different colors, theoretically allowing for the creation of tristate or even multistate electrochromic devices. In practice, most devices based on this compound operate on the reversible transition between the colorless dication and the blue radical cation. arxiv.org The research available within the provided sources focuses on this two-state system and does not detail specific tristate device architectures based solely on this compound.

Integration with Nanomaterials (e.g., CNTs, Gold Nanoparticles)

To enhance the performance of electrochromic devices, viologens can be integrated with various nanomaterials. While specific studies on this compound with carbon nanotubes or gold nanoparticles were not identified in the search results, research has been conducted on similar systems. A notable example is the doping of ethyl viologen with 2D-MXene to create a multifunctional solid-state electrochromic supercapacitor. researchgate.net This device exhibited a high optical contrast of approximately 85% and a coloration efficiency of around 340 cm²/C, demonstrating the potential of nanomaterials to significantly boost electrochromic properties. researchgate.net The general principle of anchoring viologens to nanostructured metal oxides like TiO₂ has also been shown to improve coloration efficiency and switching speeds. mdpi.com

Smart Windows and Displays

A primary application for this compound is in the fabrication of smart windows and low-power displays. researchgate.netbohrium.com These devices can modulate the transmission of light and solar energy, offering potential energy savings in buildings. mdpi.comresearchgate.net Researchers have developed prototype devices, including 10 cm x 10 cm smart windows, using an electrochromic system composed of this compound and 1,1′-diethyl ferrocene. researchgate.net For smart window applications, extending the spectral response into the near-infrared (NIR) region is crucial for modulating solar heat gain. nih.gov The development of gel-based electrolytes containing this compound has been an attractive option for these applications due to simpler device design and lower processing costs compared to traditional transition metal oxide films. researchgate.netresearchgate.netbohrium.comresearchgate.net

Energy Saving Applications

This compound is a prominent compound in the research and development of electrochromic devices (ECDs) aimed at energy conservation, particularly in the context of smart windows for buildings. researchgate.netresearchgate.netmdpi.com The energy-saving potential of these devices stems from their ability to dynamically control the throughput of solar radiation, modulating light and heat entering a building in response to an applied voltage. bohrium.comresearchgate.netosti.gov This functionality can significantly reduce the energy consumed for lighting, heating, and cooling.

The core of this application lies in the reversible redox activity of this compound. chemimpex.comnih.gov When a voltage is applied, the ethyl viologen dication (EV²⁺), which is colorless, is reduced to a blue-colored radical cation (EV•⁺). nih.govarxiv.org This transition alters the optical properties of the device, changing it from a transparent (bleached) state to a colored state, thereby blocking a significant portion of visible light and near-infrared (NIR) radiation. researchgate.netnih.gov

Research has focused on quantifying the performance of this compound-based ECDs to evaluate their suitability for energy-saving applications. Key performance indicators include the percentage of transmittance modulation in both the visible and NIR spectra, and the coloration efficiency (CE), which measures the change in optical density per unit of charge injected.

A study on a 10 cm × 10 cm ECD utilizing an electrochromic solution of this compound, 1,1′-diethyl ferrocene, and propylene (B89431) carbonate demonstrated significant modulation of light transmission. researchgate.netnih.gov The device exhibited the ability to switch between a highly transparent "OFF" state and a deeply colored "ON" state when a voltage of 3.0 V was applied. nih.gov This modulation is crucial for energy savings; blocking visible light reduces glare and the need for artificial lighting, while blocking NIR radiation reduces solar heat gain, thus lowering cooling costs. osti.gov

The detailed optical performance of this device is summarized below:

Wavelength (nm)Spectral RegionTransmittance OFF State (%)Transmittance ON State (at 3.0 V) (%)
400Visible59.60.48
606Visible84.581.01
890Near-Infrared (NIR)74.323.7
1165Near-Infrared (NIR)83.211.58

The same study highlighted the device's high coloration efficiency, a key metric for low-power operation. In the NIR region, which is critical for managing solar heat gain, the device showed promising CE values of 120.9 cm²/C at 890 nm and an exceptional 420.1 cm²/C at 1165 nm, confirming its potential for energy-saving building applications. nih.gov

The long-term durability and cycling performance are also critical for the practical implementation of these devices. Research into the lifetime of this compound-based ECDs has shown that the choice of the anodic compound paired with it is crucial. bohrium.comresearchgate.net A comparative study tested two device compositions: one with hydroquinone and another with ferrocene.

The findings on device longevity are presented in the following table:

Anodic CompoundDriving Voltage (V)Typical Cycle TimeCycling Performance
Hydroquinone3.0~30 secondsFailure before 3000 cycles
Ferrocene1.2~2 minutesSurvived beyond 10,000 cycles

Devices using ferrocene as the anodic compound demonstrated superior longevity, surviving over 10,000 cycles while operating at a lower voltage (1.2 V). bohrium.comresearchgate.net In contrast, devices using hydroquinone required a higher voltage (3.0 V) and typically failed before 3000 cycles. researchgate.net This indicates that by optimizing the device's chemical composition, the durability of this compound-based ECDs can be significantly enhanced, making them more viable for long-term energy-saving applications in buildings. bohrium.com

Research Applications in Energy Storage Systems

Redox Flow Batteries Utilizing Ethyl Viologen Diperchlorate

Viologen derivatives, including this compound, are investigated as electroactive materials, or anolytes, for aqueous organic redox flow batteries (AORFBs). researchgate.netnih.gov These batteries are considered a promising technology for large-scale, stationary energy storage due to their design flexibility, which allows for the independent scaling of energy and power. nih.gov The performance of viologens in these systems is a key area of research, with molecular engineering strategies being developed to enhance properties like redox potential and chemical stability. researchgate.net

The utility of this compound in energy storage is rooted in its stable and reversible redox activity. chemimpex.com Viologens as a class of molecules are known for undergoing two distinct one-electron reductions. rsc.org The transition between its different redox states—dication (EV²⁺), radical cation (EV•⁺), and a neutral form—is a key aspect of its function in electrochemical applications. The ethyl viologen dication is colorless, while the radical cation formed upon reduction is typically a vibrant blue or violet color. This reversible redox process is fundamental to its operation in a flow battery, allowing it to accept and donate electrons in a controlled manner. researchgate.net Studies on viologen derivatives show they generally exhibit facile redox kinetics, which is crucial for minimizing energy loss during the charge-transfer process at the electrode surface. researchgate.net

The cycling performance of an electrolyte determines the long-term viability of a redox flow battery. Research into viologen-based AORFBs has shown promising results in terms of stability over numerous charge-discharge cycles. For instance, a modified viologen anolyte demonstrated stable capacity for over 500 cycles with a low capacity fade rate of 0.037% per cycle. fz-juelich.defz-juelich.de Another study on a viologen derivative reported excellent cycling stability with a capacity retention of 99.95% per cycle. researchgate.net

However, the practical application of viologen-based anolytes can be affected by degradation, particularly in the presence of oxygen, which can lead to a decrease in capacity. nih.gov Research has focused on molecular design to improve stability. nih.gov For example, modifying the viologen structure with oligo(ethylene glycol) groups has been shown to significantly reduce the capacity decay rate in a full flow cell compared to the performance of ethyl viologen, highlighting a pathway for enhancing long-term cycling performance. rsc.org

Viologen Derivative Metric Value Conditions
1-decyl-1'-ethyl-4,4'-bipyridinium dibromideCapacity Fade Rate0.037% per cycleOver 500 cycles
1,1'-ethylene-2,2'-bipyridinium dichlorideCapacity Retention99.95% per cycleCurrent density of 100 mA cm⁻²
Tri(ethylene glycol) modified viologenCapacity Decay Rate0.00253% per dayPaired with a ferrocene-based posolyte

Supercapacitors

In one application, a related compound, ethyl viologen dibromide, was used as a redox-active additive in the electrolyte for an activated charcoal-based supercapacitor. rsc.org This single redox species was found to improve the performance of both the positive and negative electrodes simultaneously. rsc.orgresearchgate.net The device with the viologen-mediated electrolyte exhibited a maximum specific capacitance of 408.0 F g⁻¹ and a specific energy of 23.0 W h kg⁻¹ at a current density of 0.25 A g⁻¹. rsc.org A notable finding was that the specific capacitance increased by 30% over 1000 charge-discharge cycles. rsc.org Another study describes an all-organic, solid-state electrochromic supercapacitor that utilizes ethyl viologen, which demonstrates pseudocapacitor-type charge storage properties to facilitate the redox reactions necessary for its function. researchgate.net

Electrolyte System Metric Value Current Density
Ethyl Viologen Dibromide in 1.0 M H₂SO₄Max. Specific Capacitance408.0 F g⁻¹0.25 A g⁻¹
Ethyl Viologen Dibromide in 1.0 M H₂SO₄Max. Specific Energy23.0 W h kg⁻¹0.25 A g⁻¹

Research Applications in Chemical and Biochemical Sensing

Electrochemical Sensor Development

The unique electrochemical properties of ethyl viologen diperchlorate make it a prime candidate for the fabrication of electrochemical sensors. chemimpex.com These sensors leverage the compound's ability to mediate electron transfer and respond to the presence of specific analytes through measurable changes in its redox state. nih.gov

The fundamental principle behind sensors using this compound lies in its distinct and reversible redox states. The most stable form is the dication (EV²⁺), which is colorless. Upon receiving an electron, it transforms into a vividly colored radical cation (EV•⁺). This transformation between a colorless and a colored state can be triggered by an electrical potential and, crucially, can be influenced by the presence of a target analyte, forming the basis of a sensing mechanism. researchgate.net

A prime example of this application is in enzyme-based biosensors. In these devices, the viologen acts as a redox mediator, shuttling electrons between an enzyme's active site and the electrode surface. nih.gov For instance, in a biosensor designed to detect nitrite (B80452), the enzyme nitrite reductase (NiR) is immobilized on an electrode along with a viologen derivative. mdpi.comnih.gov The process unfolds as follows:

The electrode potential is lowered, reducing the viologen dication (EV²⁺) to its radical cation (EV•⁺).

The enzyme (NiR) catalyzes the reduction of the analyte, nitrite (NO₂⁻).

During this enzymatic reaction, the viologen radical cation (EV•⁺) donates its electron to the enzyme, which in turn reduces the nitrite. In doing so, the viologen is oxidized back to its dication state (EV²⁺).

This continuous cycle of the viologen being reduced at the electrode and re-oxidized by the enzyme-analyte reaction generates a sustained catalytic current. The magnitude of this current is directly proportional to the concentration of the analyte (nitrite) in the sample. mdpi.com

This mechanism allows for highly sensitive and specific detection of the target analyte.

Table 1: Performance Characteristics of a Viologen-Mediated Nitrite Biosensor

Performance Metric Value Source
Limit of Detection (LOD) 40 nM mdpi.com
Linear Response Range 0.04–11 µM mdpi.com
Sensitivity 14.9 nA/µM mdpi.com
Response Time (t₉₀%) 15 s mdpi.com
Storage Stability 65 days (retaining 80% activity) mdpi.com

Electrochemical sensors incorporating this compound are effective tools for environmental monitoring due to their potential for high sensitivity and rapid detection of pollutants. chemimpex.comresearchgate.net An important application is the detection of nitrogen compounds, such as nitrite and nitrate (B79036), in water samples. nih.govfrontiersin.org The accumulation of these ions in rivers and drinking water is a significant environmental concern, making fast and reliable monitoring essential. nih.gov The viologen-mediated nitrite reductase biosensor, described previously, provides a practical example of how this technology can be used to quantify nitrite levels in water with high precision. mdpi.comnih.gov

Furthermore, the principle of enzyme inhibition can be adapted for detecting other environmental contaminants like heavy metals and pesticides. researchgate.netmdpi.com In such a sensor, a pollutant might inhibit the activity of a specific enzyme. This inhibition would disrupt the electron transfer pathway mediated by the viologen, leading to a decrease in the measured current. researchgate.net This change in signal can be correlated to the concentration of the inhibitor, providing a method for detecting various toxic compounds in environmental samples. nih.gov

The same sensing principles are directly applicable to the field of food safety. chemimpex.com For instance, nitrites and nitrates are commonly used as preservatives in cured meats. nih.gov Biosensors based on this compound can be employed for quality control, ensuring that the concentration of these additives remains within regulated limits. semanticscholar.orgnih.govnih.gov

The versatility of viologen-mediated biosensors also allows for their potential application in detecting a wide range of other food safety concerns. mdpi.comresearchgate.net Enzyme-based sensors could be designed to detect:

Food Spoilage Markers: Specific enzymes could be used to detect biomarkers like hypoxanthine, which indicates the freshness of fish and meat. mdpi.com

Contaminants: Inhibition-based biosensors could be developed to screen for the presence of pesticides on fruits and vegetables or mycotoxins in grains. mdpi.com

Allergens: While often detected by immunosensors, enzymatic reactions linked to allergens could potentially be monitored using a viologen-based electrochemical system. mdpi.com

In each case, this compound would serve as the crucial electron-shuttling component that enables the conversion of a biological recognition event into a quantifiable electronic signal. nih.govnih.govmdpi.com

Redox Mediator in Biochemical Studies

Beyond its use in applied sensors, this compound and related viologens serve as valuable tools in fundamental biochemical research. drugfuture.com Their ability to accept and donate electrons makes them excellent artificial redox mediators for studying complex biological processes. chemimpex.comsemanticscholar.org

Viologens are widely used to study electron transport chains (ETCs), the fundamental pathways of energy conversion in photosynthesis and cellular respiration. nih.govresearchgate.net They function as artificial electron acceptors, allowing researchers to intercept electrons at specific points in the chain and study the function of isolated components. researchgate.net

A classic and well-documented example is the use of the closely related methyl viologen (also known as Paraquat) in photosynthesis research. nih.govrsc.orgresearchgate.net In chloroplasts, the photosynthetic ETC uses light energy to move electrons. nih.gov Methyl viologen can accept high-energy electrons directly from Photosystem I, a key protein complex in this chain. nih.govcgohlke.com By diverting these electrons away from their natural pathway, it effectively short-circuits the process. nih.gov Researchers can then measure the rate of this artificial electron flow to probe the activity and efficiency of Photosystem I under various conditions. nih.gov

Similarly, viologens have been used to investigate the mitochondrial ETC, the powerhouse of cellular respiration. researchgate.netnih.gov Studies have shown that methyl viologen can accept electrons from components of the mitochondrial chain, such as Complex I. nih.gov This interaction disrupts the normal flow of electrons to oxygen and can lead to the production of reactive oxygen species (ROS). researchgate.netnih.gov While this effect is the basis for its toxicity as an herbicide, it also provides a powerful tool for researchers to induce and study oxidative stress and investigate the role of mitochondria in cellular signaling and disease. researchgate.netnih.gov

Given that the electrochemical activity is centered on the bipyridinium core, this compound can function in a similar capacity as an electron acceptor in these biochemical systems, making it a useful probe for investigating the intricate mechanisms of biological electron transport. drugfuture.comacs.org

Other Advanced Materials Research and Applications

Conductive Polymers Synthesis

The integration of ethyl viologen diperchlorate into polymer structures is a key area of research for creating advanced conductive materials. Its unique properties are utilized in the synthesis of conductive polymers that have applications in electronics and nanotechnology chemimpex.com. Viologens can be incorporated into polymer matrices in two primary ways: as part of the main polymer backbone or as functional side-chains attached to a conjugated polymer. nih.govmdpi.com

The synthesis methods for such polymers are varied and include electrochemical polymerization, where a monomer is polymerized directly onto an electrode surface. nih.gov Another approach involves UV-curable acrylate-functionalized viologens that can be deposited as polyviologen films, offering good chemical stability and strong adhesion to substrates like indium tin oxide (ITO) glass nih.gov.

Table 1: Approaches for Integrating Viologens into Conductive Polymers
Integration MethodDescriptionResulting Polymer CharacteristicsReference
Main-Chain Polymerization Viologen units are directly incorporated into the primary backbone of the polymer.Creates polymers where the redox activity is an intrinsic part of the chain structure. nih.gov
Side-Chain Functionalization Viologen moieties are attached as pendant groups to a conjugated polymer backbone (e.g., polythiophene).Enhances the electronic and optical properties of the host polymer with the sharp color changes characteristic of viologens. nih.gov
UV Curing Acrylate-functionalized viologens are used to form crosslinked polyviologen films via a UV-curing process.Results in stable films with excellent adhesion to conductive substrates, suitable for electrochromic device applications. nih.gov

Nanocomposites Development

This compound is also utilized in the development of advanced nanocomposite materials. chemimpex.com These materials combine the properties of viologens with nanoparticles or nanosheets to create hybrid materials with synergistic or enhanced functionalities. A notable example is the creation of polyviologen-reduced graphene oxide (PV-rGO) nanocomposite films. mdpi.com

These nanocomposites can be synthesized through a one-step electrocodeposition method. In this process, an aqueous dispersion of graphene oxide (GO) nanosheets is reduced simultaneously with the electropolymerization of a viologen monomer. mdpi.com The resulting PV-rGO film is highly stable due to the strong electrostatic and π–π stacking interactions between the positively charged polyviologen (PV²⁺) and the rGO sheets. mdpi.com This interaction creates a stable composite material with enhanced properties suitable for various electronic and electrochemical applications. The unique properties of this compound are leveraged in synthesizing these advanced materials for use in electronics and nanotechnology chemimpex.com.

Catalysis and Electrochemical Reactions

The strong redox activity of this compound makes it a valuable compound for catalysis and as a mediator in electrochemical reactions. chemimpex.com Its ability to undergo reversible one-electron reduction from a dication (EV²⁺) to a stable radical cation (EV•⁺) is central to these applications. acs.org

In electrochemical systems, it often functions as an electron acceptor or a redox mediator. chemimpex.com A prominent application is in electrochromic devices (ECDs), where it is frequently paired with an electron donor, such as a ferrocene (B1249389) derivative. acs.orgsemanticscholar.org In such a device, the application of a potential triggers the reduction of the colorless ethyl viologen dication to its intensely colored radical cation, while the ferrocene derivative is oxidized. acs.orgnih.gov This reversible electrochemical reaction allows for the dynamic control of the material's optical properties. acs.org Cyclic voltammetry studies confirm that the reduction of this compound in the presence of 1,1′-diethyl ferrocene occurs at approximately 0.4 V. acs.orgsemanticscholar.org

Furthermore, viologens have shown potential in photocatalysis. In a viologen-bearing photocatalyst, the viologen component can serve as an effective electron acceptor, which can stabilize highly reactive superoxide (B77818) species (•O²⁻). This stabilization allows these reactive species to play a dominant role in photocatalytic degradation reactions, such as the breakdown of organic dyes. mdpi.com

Table 2: Electrochemical Properties of this compound in an Electrochromic System
PropertyDescriptionValue / ObservationReference
Redox States The compound can exist in multiple stable oxidation states.Dication (EV²⁺, colorless), Radical Cation (EV•⁺, colored), Neutral (EV⁰). acs.org
Function Role in the electrochemical cell.Electron acceptor and redox mediator. chemimpex.com
Redox Potential The potential at which the reduction to the radical cation occurs.Approximately -0.449 V (vs. NHE at 30°C). Occurs at ~0.4 V in an ECD with 1,1′-diethyl ferrocene. acs.org
Application A primary use based on its electrochemical properties.Electrochromic Devices (ECDs) for smart windows and displays. acs.orgresearchgate.net

Antimicrobial Properties and Coatings

This compound exhibits antimicrobial properties, which makes it a candidate for use in medical applications, particularly in antimicrobial coatings designed to reduce bacterial growth on surfaces. chemimpex.com Viologens belong to the broader class of bipyridinium salts, which are related to quaternary ammonium (B1175870) compounds known for their biocidal activity.

When incorporated into coatings, these molecules can act as a chemically anchored biocide. The antibacterial activity is localized on the surface, which can provide longer-lasting protection compared to materials that rely on eluting a drug into the surrounding environment. The mechanism of action for such cationic polymers often involves the disruption of the negatively charged bacterial cell membrane upon contact, leading to cell death. The hydrophobicity of the surface can also be directly correlated to the antibacterial activity of the coating. The development of coatings containing this compound is aimed at mitigating the risk of infections associated with implanted medical devices chemimpex.com.

Stabilizer in Chemical Processes

This compound also serves as a stabilizer in various chemical processes, enhancing the stability and performance of products. chemimpex.com Its stabilizing function is closely linked to its inherent electronic structure and redox properties. The bipyridinium core of the viologen molecule features a planar, conjugated π-system that allows for the delocalization of electrons, a key factor in stabilizing the radical cation that forms upon reduction.

Research has shown that this stabilizing capability can be harnessed in several contexts:

Stabilization of Radical Cations : In photochromic and electrochromic systems, π-conjugated substituents and specific counter-anions can create π-π interactions that act as a powerful factor to stabilize the viologen monocation radical. nih.govacs.org

Supramolecular Stabilization : In applications like aqueous organic redox flow batteries, molecular spectators such as α-cyclodextrin can be used to weaken the intermolecular interactions between viologen radical cations, effectively mitigating dimerization and improving the stability of the system. acs.org

Stabilization of Reactive Species : In photocatalysis, the excellent electron-accepting ability of viologens allows them to stabilize highly reactive species like superoxide radicals, enabling them to participate effectively in degradation reactions. mdpi.com

This stabilizing role is particularly valuable in the pharmaceutical and agrochemical industries, where it can improve product performance and longevity chemimpex.com.

Future Research Directions and Emerging Applications

Miniaturization and Integration in Wearable Electronics

The trend towards miniaturization in electronics is a driving force for the integration of electrochromic devices into wearable technology. The development of noninvasive e-skin devices for continuous health monitoring highlights the potential for such applications. Future research is geared towards creating smaller, more efficient electrochromic displays and sensors that can be seamlessly incorporated into clothing, accessories, and on-skin devices. The integration of viologen-based electrochromics with other functionalities in flexible wearable electronics is a significant area of future development researchgate.net. This includes the challenge of developing self-powered electrochromic devices in a closed system, which is highly desirable for wearable applications researchgate.net.

Development of Flexible Electrochromic Devices

A significant area of research is the development of flexible electrochromic devices (FECDs) utilizing ethyl viologen diperchlorate. These devices hold promise for applications in smart windows, displays, and electronic skin sciengine.com. The inherent advantage of viologen-based FECDs is that the color change occurs in a liquid or semi-solid electrolyte layer, which can simplify the device structure sciengine.com.

Research in this area focuses on:

Flexible Substrates: Utilizing transparent and conductive flexible substrates like indium tin oxide-coated polyethylene (B3416737) terephthalate (B1205515) (ITO-PET) to fabricate the devices researchopenworld.com.

Performance under Strain: Investigating the electrochromic performance of these devices under bending and flexing to ensure durability and stable operation in wearable applications researchopenworld.com. Studies have shown that flexible devices can maintain reversible color changes even in a bent state researchopenworld.com.

Enhanced Optical Properties: Synthesizing novel viologen derivatives to be used as active materials in flexible devices to achieve desired optical contrast and coloration efficiencies researchopenworld.com.

The following table summarizes the performance of different flexible electrochromic devices based on various viologen derivatives.

Viologen DerivativeSubstrateOptical Contrast (%)Wavelength (nm)Coloration Efficiency (cm²/C)
IV-basedITO-PET33.5564129.67
PV-basedITO-PET37.456487.78
BV-basedITO-PET45.8466107.22

Data sourced from a study on flexible electrochromic devices based on linear monosubstituted viologen derivatives researchopenworld.com.

Novel Electrolyte Systems and Polymer Matrices

The electrolyte system is a critical component of an electrochromic device, and research is actively exploring novel materials to improve performance and stability.

Gel-State and Solid-State Electrolytes: There is a significant move away from liquid electrolytes, which can be prone to leakage, towards gel-state and solid-state electrolytes. Gel polymer electrolytes based on materials like poly(methyl methacrylate) (PMMA) are being investigated for their safety and stability researchgate.net. One study reported the preparation of a gel-state electrolyte which, when integrated into an ethyl viologen-based device, showed a light modulation range of up to 61% hgxx.org.

Ionic Liquids: Ionic liquids are being explored as electrolytes due to their high thermal stability, ionic conductivity, and low volatility. Their use can enhance the cycling stability and optical contrast of electrochromic devices mdpi.com. Research has shown that ionic liquids can also act as an electron buffer, increasing the stability of pH oscillations in ethyl viologen solutions nih.gov. A composite electrolyte containing an ionic liquid demonstrated a coloration efficiency of 180.5 cm²/C hgxx.org.

Polymer Matrices: The incorporation of this compound into various polymer matrices is a key area of research. In one study, electrochromic devices were prepared using the redox couple this compound and 1,1′-diethyl ferrocene (B1249389) in a bisphenol A polymer gel nih.gov. The polymerization of the matrix was found to affect the device performance, with the best coloration efficiency achieved in a polymerized gel mixture nih.gov.

The table below details the performance of an electrochromic device with a polymerized gel mixture at different concentrations.

Gel Mixture ConcentrationWavelength (nm)Transmittance Variation (V)Coloration Efficiency (C/cm²)
EM60Visible Region90% (until 0.5V) to 0% (at 1.2V)92.82
EM60Near-Infrared RegionNot Specified80.38

Data from a study on the effects of polymerization on viologen-based electrochromic devices nih.gov.

Green Chemistry Approaches in Synthesis and Application

The principles of green chemistry are increasingly being applied to the synthesis and application of electrochromic materials. While specific green synthesis routes for this compound are not widely reported, research is focusing on the use of sustainable and environmentally friendly components in viologen-based devices. A notable development is the synthesis of a novel biopolymer through the polymerization of carboxymethyl cellulose (B213188) sodium salt (a renewable resource) with a viologen, which presents an eco-friendly approach researchgate.net. The focus is on creating more sustainable electrochromic systems by incorporating biodegradable and non-toxic materials.

Enhanced Durability and Long-Term Stability Research

A critical aspect of commercializing electrochromic devices is ensuring their long-term durability and stability. Research in this area is focused on understanding and mitigating degradation mechanisms.

Cycling Stability: Studies have investigated the lifetime cycling performance of this compound-based devices. One such study compared the performance of devices using hydroquinone (B1673460) and ferrocene as anodic compounds. Devices with ferrocene demonstrated superior cycling performance, surviving beyond 10,000 cycles researchgate.netbohrium.com.

Failure Mechanisms: Failure in electrochromic devices can occur due to various factors, including the degradation of the electrochromic material or the electrolyte. Research aims to identify these mechanisms to develop more robust devices researchgate.net. Dimerization of the viologen radical cation is a known issue that can negatively impact the reversibility and stability of the device rsc.org.

The following table compares the cycling performance of this compound devices with different anodic compounds.

Anodic CompoundCycling Voltage (V)Average Cycle TimeCycling Stability
Hydroquinone3~30 secondsFails before 3000 cycles
Ferrocene1.2~2 minutesExceeds 10,000 cycles

Data from a study on the lifetime of electrochromic optical transition cycling researchgate.netbohrium.com.

Q & A

Q. What is the role of ethyl viologen diperchlorate (EV(ClO4)₂) in electrochromic devices, and how does its redox mechanism function?

EV(ClO4)₂ serves as a dual-functional component in electrochromic devices (ECDs). The EV²⁺ species acts as an electron acceptor, undergoing reduction to form a colored radical cation (EV⁺) under an applied electric field. Simultaneously, the perchlorate (ClO₄⁻) ions act as mobile electrolytes, facilitating ion transport. This redox process is reversible, enabling optical transitions between transparent and colored states. Cyclic voltammetry (CV) confirms redox potentials at ~0.4 V (vs. Ag/AgCl), while UV-Vis spectroscopy tracks absorbance peaks at 396 nm and 606 nm for the reduced state .

Q. What experimental techniques are essential for characterizing EV(ClO4)₂-based electrochromic systems?

Key techniques include:

  • Cyclic Voltammetry (CV): To determine redox potentials and reversibility .
  • UV-Vis-NIR Spectroscopy: To monitor optical transmittance changes during redox cycling .
  • In-situ Raman Spectroscopy: To observe real-time structural changes in EV(ClO4)₂ and its redox partners (e.g., ferrocene derivatives) .
  • Electrochemical Impedance Spectroscopy (EIS): To assess ion diffusion and interfacial resistance .

Q. How are in-situ spectroscopic studies designed for EV(ClO4)₂-based devices?

Devices are fabricated using a polymer matrix (e.g., polyethylene oxide, PMMA) doped with EV(ClO4)₂ and anodic partners (e.g., hydroquinone or ferrocene). Spectroscopic measurements are performed under controlled potentials to correlate optical changes (e.g., absorbance at 606 nm) with redox states. For solid-state devices, spatially resolved Raman spectroscopy can track polaron propagation in the polymer layer .

Advanced Research Questions

Q. How do component ratios (e.g., polymer, solvent, EV(ClO4)₂) impact the performance of electrochromic gels?

Optimizing ratios is critical for balancing ion mobility and mechanical stability. For example, a composition of 16.49 wt% PMMA, 82.28 wt% propylene carbonate (PC), and 0.89 wt% EV(ClO4)₂ ensures sufficient viscosity for gel formation while maintaining ionic conductivity. Higher EV concentrations (>1 wt%) may accelerate degradation due to aggregation .

Q. What criteria guide the selection of anodic partners (hydroquinone vs. ferrocene) for EV(ClO4)₂-based ECDs?

  • Hydroquinone (Hq): Enables faster transitions (~30 s/cycle) but limits device lifetime (<3,000 cycles) due to irreversible oxidation byproducts.
  • Ferrocene (Fc): Provides slower transitions (~2 min/cycle) but superior cycling stability (>10,000 cycles) owing to reversible Fc⁺/Fc redox chemistry. Ferrocene-based devices comply with ASTM E2141-14 standards for durability .

Q. How can cycling lifetime be enhanced in EV(ClO4)₂-based devices?

  • Use ferrocene as the anodic partner.
  • Limit operating voltage to ≤1.2 V to minimize side reactions.
  • Incorporate cross-linked polymer matrices (e.g., polymerized PMMA) to reduce component leaching. Lifetime testing should include periodic UV-Vis and resistance measurements to detect performance decay .

Q. What strategies enable the integration of EV(ClO4)₂ into flexible or foldable electrochromic devices?

  • Use transparent conductive electrodes (TCEs) like SWCNT@Ag hybrid nanopaper.
  • Pair EV(ClO4)₂ with sodium anthraquinone-2-sulfonate (AQS) in a propylene carbonate gel to ensure mechanical flexibility.
  • Validate foldability via repeated bending tests while monitoring transmittance and conductivity .

Q. How does polymerization of the host polymer affect EV(ClO4)₂-based electrochromic performance?

Polymerized PMMA (e.g., EM60 gel with 60% polymerized bisphenol A) improves coloration efficiency (CE) by stabilizing the gel matrix. CE values reach 92.82 C/cm² (visible) and 80.38 C/cm² (NIR), outperforming non-polymerized gels. Raman spectroscopy confirms reduced phase separation in polymerized systems .

Q. Can EV(ClO4)₂ be applied in neuromorphic computing devices?

Yes. EV(ClO4)₂-based memristors with Ta/EV(ClO4)₂/polymer/Pt structures emulate synaptic plasticity. Key demonstrations include:

  • Long-term potentiation/depression: Achieved via voltage pulse trains.
  • Learning-forgetting-relearning behavior: Mimicked using incremental conductance modulation. Device validation includes recognition accuracy tests under varying signal-to-noise ratios .

Q. What experimental conditions are critical for photoelectrochemical (PEC) studies using EV(ClO4)₂?

  • Use an acetonitrile electrolyte with 0.1 M EV(ClO4)₂ and 0.1 M TBAPF₆.
  • Apply a bias of −0.9 V (vs. Ag/AgCl) under Xe/laser illumination.
  • Employ FTO working electrodes loaded with catalysts (e.g., CuO|CuBi₂O₄ heterojunctions) to avoid photodegradation observed in aqueous systems .

Q. How does redox propagation occur in solid-state EV(ClO4)₂ devices?

In-situ Raman spectroscopy reveals that polaron formation in the polymer layer propagates from the electrode interface into the bulk. This is attributed to electron hopping between EV²⁺ and EV⁺ states, facilitated by perchlorate ion mobility. Spatial resolution confirms uniform redox activity across the device .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.